molecular formula C7H8N2O3 B11793496 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11793496
M. Wt: 168.15 g/mol
InChI Key: DSLQKKJFOICSBW-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is a high-purity chemical compound intended for research use only. It is not for diagnostic or therapeutic applications. This molecule features a pyrazole heterocycle functionalized with both a carboxylic acid and a 2-oxopropyl group, making it a valuable bifunctional scaffold in organic and medicinal chemistry. The carboxylic acid moiety allows for further derivatization through amide coupling reactions, a common technique in drug discovery for constructing complex molecules . Concurrently, the reactive ketone of the 2-oxopropyl side chain offers a handle for nucleophilic addition or reductive amination, providing researchers with a versatile site for structural diversification. Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of biologically active molecules . This compound serves as a key synthetic intermediate for constructing more complex target molecules. Its structure is ideal for exploring structure-activity relationships (SAR) in various research fields. Researchers can employ this building block in the synthesis of potential psychotropic agents, given the documented role of related pyrrole and pyrazole carboxylic acids in the design of multifunctional ligands for the central nervous system . As with many specialized research chemicals, its specific biological activities and mechanisms of action are areas for ongoing scientific investigation and are not fully characterized. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at cool temperatures to ensure stability .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1-(2-oxopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

DSLQKKJFOICSBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxopropylating agents. One common method includes the use of diethyl (2-oxopropyl)phosphonate as a precursor, which undergoes cyclization to form the desired pyrazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl esters. Typical conditions involve refluxing at 80–100°C for 2–24 hours, achieving yields of 72–96% .

Substrate Reagent/Catalyst Conditions Yield Reference
1H-Pyrazole-3-carboxylic acidEthanol, H₂SO₄Reflux (80–100°C), 2–24 h72–96%

This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon. The product, ethyl 1H-pyrazole-3-carboxylate, is a versatile intermediate for further derivatization .

Acid Chloride Formation

The carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These derivatives are stable and serve as precursors for amides, esters, or hydrazides .

Example Reaction Pathway:

  • Acid Chloride Synthesis:
    1H-Pyrazole-3-carboxylic acid+SOCl21H-Pyrazole-3-carboxylic acid chloride\text{1H-Pyrazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{1H-Pyrazole-3-carboxylic acid chloride}
    Conditions: Reflux in SOCl₂/DMF, 25–60°C, 1–4 h .

  • Downstream Reactions:

    • Amidation: Reacting with amines (e.g., 2,3-diaminopyridine) forms pyrazole-3-carboxamide derivatives (69% yield) .

    • Esterification: Alcohols yield esters under milder conditions compared to direct acid esterification .

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazines or diamines to form fused heterocycles. For instance:

  • Reaction with 2,3-diaminopyridine produces 3H-imidazo[4,5-b]pyridine derivatives .

  • Thermal decomposition of derivatives like 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid generates pyrazolo[3,4-d]pyridazinone .

Key Conditions:

  • Temperature: 100–150°C

  • Catalyst: Acidic or basic media depending on substrate .

Decarboxylation

Under specific conditions (e.g., SOCl₂/DMF), the carboxylic acid group undergoes decarboxylation, yielding nitrile derivatives. This reaction is facilitated by electron-withdrawing groups on the pyrazole ring .

Example:
1H-Pyrazole-3-carboxylic acidSOCl2/DMF1H-Pyrazole-3-carbonitrile\text{1H-Pyrazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2/\text{DMF}} \text{1H-Pyrazole-3-carbonitrile}
Yield: Not explicitly reported, but observed in dehydration reactions .

Biological Activity-Driven Reactions

While mechanisms remain under study, the compound’s anti-inflammatory and antimicrobial properties suggest interactions with enzymes or receptors. For example:

  • EDCI-Mediated Coupling: Forms amides with β-amino amides (28–38% yield) for DCAF1 ligand development .

  • Structure-Activity Relationship (SAR): Modifications at the 2-oxopropyl or pyrazole positions alter binding affinities .

Influence of Functional Groups

The compound’s reactivity is modulated by:

  • Electron-Withdrawing Carboxylic Acid: Enhances electrophilicity at the carbonyl carbon.

  • Electron-Donating Pyrazole Ring: Stabilizes intermediates via resonance .

Thermal Stability and Decomposition

Thermal treatment (e.g., 150–200°C) induces decomposition, forming products like aryl azides or fused heterocycles. For example:

  • Thermal Decomposition of 2b: Generates [1-(4-nitrophenyl)-5-phenyl-1H-pyrazole] via loss of CO₂ .

Comparative Reactivity

The table below contrasts reaction outcomes with structurally similar compounds:

Reaction Type 1-(2-Oxopropyl)-1H-Pyrazole-3-Carboxylic Acid 1-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
Esterification Yield 72–96%Not reported
Acid Chloride Stability HighModerate

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-oxopropyl)-1H-pyrazole-3-carboxylic acid, as promising antimicrobial agents. Research indicates that these compounds exhibit significant activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance, structural modifications of pyrazole derivatives have been shown to enhance their efficacy against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 1-(2-oxopropyl)-1H-pyrazole-3-carboxylic acid have demonstrated cytotoxic effects in various cancer cell lines. For example, certain tricyclic pyrrolo-1,5-benzoxazepines have shown efficacy in inhibiting tumor growth in mouse models, suggesting that pyrazole-based compounds could be developed further for cancer therapy .

Enzyme Inhibition

Pyrazoles are known to act as inhibitors for various enzymes, including lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. The discovery of pyrazole-based inhibitors has led to the development of compounds that exhibit low nanomolar inhibition of LDH activity, thereby impacting glycolysis in cancer cells . This mechanism highlights the potential for using 1-(2-oxopropyl)-1H-pyrazole-3-carboxylic acid in metabolic modulation therapies.

Neurological Applications

The structural properties of pyrazole derivatives allow them to interact with neurotransmitter receptors, such as NMDA receptors. Research indicates that certain pyrazole compounds can selectively bind to specific subunits of these receptors, potentially leading to novel treatments for neurological disorders . This aspect opens avenues for exploring the neuropharmacological applications of 1-(2-oxopropyl)-1H-pyrazole-3-carboxylic acid.

Several case studies illustrate the practical applications of 1-(2-oxopropyl)-1H-pyrazole-3-carboxylic acid:

  • A study on its antimicrobial efficacy demonstrated a significant reduction in bacterial growth when tested against resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .
  • Another investigation into its anticancer properties revealed that derivatives based on this compound induced apoptosis in human cancer cell lines, suggesting a mechanism linked to microtubule depolymerization .

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on metabolic pathways involving pyrazole derivatives, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at 1-position Carboxylic Acid Position Key Features Reference
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid 2-Oxopropyl 3 Ketone group may enhance polarity; potential intermediate for drug design N/A
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') 2-Oxo-2-phenylethyl 5 Bulky aromatic substituents; demonstrated antitumor activity via in vitro assays
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 4-Fluorophenyl 3 Electron-withdrawing fluorine improves metabolic stability; 93% synthesis yield
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl 4 Amino group enables hydrogen bonding; agrochemical applications
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid Oxan-4-yl (tetrahydropyranyl) 3 Ether group enhances solubility; used in metal-organic frameworks

Key Observations :

  • Position of Carboxylic Acid : Compounds with carboxylic acid at position 3 (e.g., 11i, target compound) are more common in drug discovery due to favorable interactions with enzymes or receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 11i) improve stability, while bulky groups (e.g., diphenyl in 6a') may enhance binding specificity . The 2-oxopropyl group in the target compound introduces a reactive ketone, enabling further functionalization via nucleophilic additions .

Physical and Chemical Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

  • Solubility : The carboxylic acid group enhances water solubility, modulated by substituents (e.g., oxan-4-yl in increases lipophilicity).
  • Reactivity : The ketone in the 2-oxopropyl group may participate in Schiff base formation or redox reactions, distinguishing it from compounds with alkyl or aryl substituents .

Biological Activity

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring, which is known for its diverse biological properties. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets. This compound's structure suggests possible interactions with enzymes and receptors, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid. Research has indicated that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). One study reported that related pyrazole derivatives showed minimum inhibitory concentrations (MICs) lower than 0.5 μM against Mtb, suggesting a promising avenue for tuberculosis treatment .

The mechanisms by which 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid exerts its biological effects are still being elucidated. Similar compounds have been shown to inhibit bacterial cell wall biosynthesis, although specific pathways for this compound are yet to be fully characterized. The serine-trapping mechanism observed in other pyrazole-based thrombin inhibitors suggests that this compound may also interact with serine residues in target proteins, leading to transient inhibition of enzymatic activity .

Study on Antitubercular Activity

In a significant study focused on antitubercular activity, researchers synthesized several pyrazole derivatives and evaluated their efficacy against Mtb. The study found that certain structural modifications led to enhanced activity, indicating that the biological potency of pyrazole derivatives can be optimized through careful design. Notably, compounds with specific substituents at the C3 position exhibited improved MIC values, underscoring the importance of structure-activity relationships (SAR) in drug development .

Cytotoxicity Assessments

Cytotoxicity studies have been conducted to assess the safety profile of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid. One study compared its cytotoxic effects against cancer cell lines using the MTT assay. Results indicated that while some derivatives showed potent activity against carcinoma cell lines, they also exhibited low toxicity towards normal cells, suggesting a favorable therapeutic window for further development .

Data Tables

Compound Target Pathogen MIC (μM) Cytotoxicity (IC50 μM) Mechanism
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acidMycobacterium tuberculosis<0.5N/APotential inhibition of cell wall biosynthesis
Related Pyrazole DerivativeLiver Carcinoma5.353.78 (Cisplatin)Induced apoptosis

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing the compound’s molecular weight (162.09 g/mol) and pKa (3.69) for method optimization . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the pyrazole ring and oxopropyl substituent. Mass spectrometry (MS) can validate molecular ion peaks against theoretical values.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use P95 respirators for particulate protection and OV/AG/P99 cartridges for organic vapors, as recommended for pyrazole derivatives with acute toxicity risks . Avoid drainage system contamination due to potential ecological toxicity . Conduct all experiments in fume hoods with secondary containment for spills.

Q. How should researchers design experiments to account for the compound’s stability under varying conditions?

  • Methodological Answer : Store the compound in sealed containers at room temperature in dry, ventilated environments to prevent decomposition . Test stability under acidic/basic conditions (pH 3–11) and elevated temperatures (25–60°C) using accelerated stability studies. Monitor degradation via HPLC for byproduct formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron density distribution, focusing on the pyrazole ring’s C3-carboxylic acid group and the oxopropyl side chain. Compare with experimental data from substituent analogs (e.g., difluoromethyl derivatives) to validate reactivity trends .

Q. What strategies resolve contradictions in reported metabolic pathways for pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ²H) to track metabolic intermediates in vitro (e.g., liver microsomes). Cross-reference with LC-MS/MS data from studies on structurally similar compounds, such as celecoxib metabolites, to identify conserved biotransformation pathways .

Q. How can synthetic routes be optimized to improve yields of this compound?

  • Methodological Answer : Screen catalysts (e.g., palladium or copper-based) for cyclocondensation reactions between pyrazole precursors and oxopropyl groups. Monitor reaction progress via in-situ FTIR to optimize temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) .

Key Research Considerations

  • Toxicological Gaps : While acute toxicity data are limited for this compound, assume precautions based on structurally related pyrazoles with documented respiratory and dermal hazards .
  • Metabolic Profiling : Prioritize in vitro assays (e.g., CYP450 enzyme inhibition) to predict drug-drug interaction risks, leveraging methodologies from celecoxib metabolism studies .

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